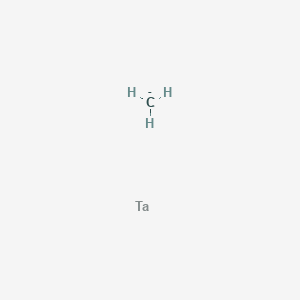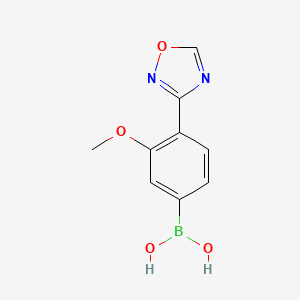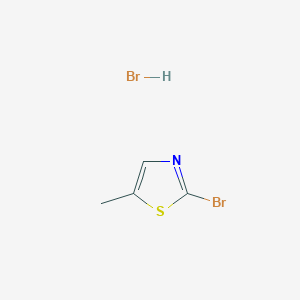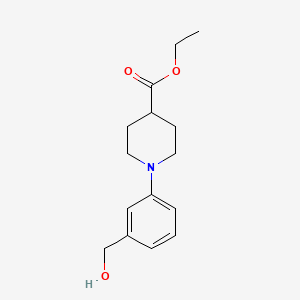
Tantalum(1+) methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum(1+) methanide is a chemical compound consisting of a tantalum ion with a +1 charge and a methanide ion (CH₃⁻). Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds with various elements. Methanide, on the other hand, is a carbon-based anion derived from methane (CH₄) by removing one hydrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(1+) methanide typically involves the reaction of tantalum metal with methane under specific conditions. One common method is the reaction of tantalum with methane in the presence of a catalyst at high temperatures. This process can be represented by the following equation:
Ta+CH4→TaCH3++H2
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD). These methods allow for the controlled deposition of tantalum methanide on various substrates, making it suitable for applications in microelectronics and other high-tech industries.
Análisis De Reacciones Químicas
Types of Reactions
Tantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen to form tantalum oxides.
Reduction: Reaction with reducing agents to form lower oxidation state compounds.
Substitution: Replacement of the methanide group with other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reactions with halogens or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Tantalum oxides (e.g., Ta₂O₅).
Reduction: Lower oxidation state tantalum compounds.
Substitution: Various tantalum complexes with different ligands.
Aplicaciones Científicas De Investigación
Tantalum(1+) methanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tantalum compounds.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its use in radiotherapy sensitization, enhancing the effectiveness of radiation treatments.
Industry: Utilized in the production of microelectronic devices, coatings, and other high-tech applications.
Mecanismo De Acción
The mechanism of action of Tantalum(1+) methanide involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in radiotherapy sensitization, tantalum methanide nanoparticles enhance the absorption of radiation, leading to increased damage to cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Tantalum carbide (TaC): Known for its hardness and used in cutting tools.
Tantalum nitride (TaN): Used as a thin film insulator in microelectronics.
Niobium methanide (NbCH₃⁺): Similar in structure and properties to Tantalum(1+) methanide.
Uniqueness
This compound is unique due to its specific combination of tantalum and methanide ions, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications, from industrial processes to advanced scientific research.
Propiedades
Fórmula molecular |
CH3Ta- |
|---|---|
Peso molecular |
195.982 g/mol |
Nombre IUPAC |
carbanide;tantalum |
InChI |
InChI=1S/CH3.Ta/h1H3;/q-1; |
Clave InChI |
SUALLTDPILIPNG-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)

![Tert-butyl 3-{[2-(3-bromophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B12450624.png)
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)

![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)




![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
